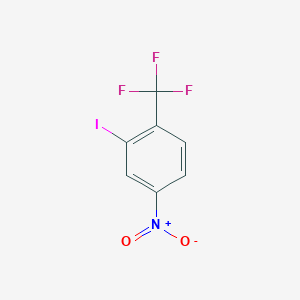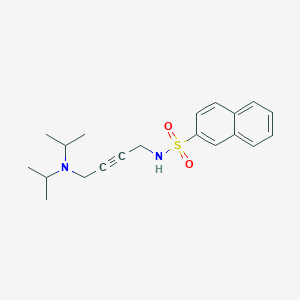
N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide” is likely a compound that contains a benzodioxole group and a fluorophenyl group linked by a carboxamide group . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve the reaction of a suitable 2H-1,3-benzodioxole-5-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a carboxamide linkage . The exact structure would need to be confirmed using spectroscopic methods such as NMR and IR .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学研究应用
N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide has been widely used in a variety of scientific research areas. It has been used as a synthetic intermediate in the synthesis of a variety of biologically active compounds, such as drugs, agrochemicals, and pharmaceuticals. It has also been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters. In addition, this compound has been used in the synthesis of polymeric materials with different physical and chemical properties, such as hydrogels and nanomaterials.
作用机制
Target of Action
Similar compounds such as 4-(aminosulfonyl)-n-[(4-fluorophenyl)methyl]-benzamide have been found to target theCarbonic anhydrase 2 enzyme .
Mode of Action
It’s suggested that similar compounds inhibit the activity of their target enzymes . This inhibition could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
The inhibition of carbonic anhydrase 2 by similar compounds could potentially affect various biochemical pathways, including those involved in ph regulation and electrolyte balance .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
The inhibition of target enzymes by similar compounds could potentially lead to changes in cellular processes, potentially resulting in therapeutic effects .
实验室实验的优点和局限性
N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its relatively low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that this compound is a highly reactive compound and can be hazardous if not handled properly.
未来方向
N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of potential applications in the scientific research field. In the future, it could be used in the synthesis of a variety of biologically active compounds, such as drugs, agrochemicals, and pharmaceuticals. It could also be used to synthesize polymeric materials with different physical and chemical properties, such as hydrogels and nanomaterials. In addition, this compound could be used in the development of new catalysts for a variety of reactions, such as cyclization, Diels-Alder reactions, and Diels-Alder reactions. Finally, this compound could be used in the development of new drugs and therapeutics.
合成方法
N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide can be synthesized through a variety of methods, including the condensation of 4-fluorophenol and 2-hydroxy-1,3-benzodioxole-5-carboxylic acid. This method involves the reaction of 4-fluorophenol with 2-hydroxy-1,3-benzodioxole-5-carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of around 100°C for a period of 2-3 hours. The product is then isolated and purified by recrystallization or column chromatography.
安全和危害
属性
IUPAC Name |
N-(4-fluorophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-10-2-4-11(5-3-10)16-14(17)9-1-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLOHUZEGQSTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/no-structure.png)


![1-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B2782481.png)
![4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2782482.png)
![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2782490.png)

![2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2782492.png)

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide](/img/structure/B2782495.png)
![4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2782496.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)

